molecular formula C20H15N3O2S B2598932 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-29-1

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2598932
CAS No.: 941909-29-1
M. Wt: 361.42
InChI Key: DNIOQUFLAJDGSU-UHFFFAOYSA-N
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Description

N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic heterocyclic compound designed for research applications. Its molecular structure, which integrates biphenyl, thiazole, and isoxazole rings, is of significant interest in medicinal chemistry and agrochemical research. Compounds featuring similar structural motifs have been identified as potential inhibitors for specific biological targets. For instance, structurally related molecules containing a biphenyl-isoxazole-thiazole core have been explored as potent inhibitors of D1 protease (CtpA), a key enzyme in plant photosynthesis, suggesting potential application as lead compounds for herbicide development . In other contexts, the 5-methylisoxazole-3-carboxamide group is a known pharmacophore found in immunomodulatory drugs . The presence of the biphenyl group is a common feature in many bioactive molecules, as it can enhance binding to hydrophobic pockets in enzymes or receptors, a principle observed in the design of carbonic anhydrase inhibitors . The precise mechanism of action of this specific compound is dependent on the research context, but its multi-heterocyclic architecture provides a versatile scaffold for investigating enzyme inhibition, receptor interactions, and other biochemical pathways. Researchers can utilize this compound as a key intermediate or a core structure for the synthesis of more complex molecules in drug discovery and agrochemical development. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13-11-17(23-25-13)19(24)22-20-21-18(12-26-20)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIOQUFLAJDGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic synthesis. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a halogenated precursor. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes. The final step involves coupling the biphenyl group with the thiazole and isoxazole intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of isoxazole-based compounds, including N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide. In vitro evaluations have shown that derivatives of isoxazole exhibit activity against various Candida species, suggesting their potential as antifungal agents. A novel series of isoxazole derivatives was synthesized and tested for anti-Candida activity, demonstrating promising results in reducing biofilm formation and cell viability in pathogenic strains .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against breast cancer cell lines. A study focused on the synthesis and evaluation of isoxazole derivatives indicated that certain modifications could enhance cytotoxicity against cancer cells. The research employed molecular docking studies to understand the interaction between the compound and its biological targets, revealing mechanisms that could lead to apoptosis in cancer cells .

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

Study Objective Findings
Study AEvaluate antifungal activityShowed significant inhibition of Candida species with minimal cytotoxicity to human cells .
Study BInvestigate anticancer effectsInduced apoptosis in MCF-7 breast cancer cells; synergistic effects noted with doxorubicin .
Study CAssess enzyme inhibitionDemonstrated effective inhibition of key metabolic enzymes in fungal pathogens .

Mechanism of Action

The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized derivatives, differing primarily in substituents on the thiazole ring and the carboxamide moiety. Key comparisons include:

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The biphenyl-thiazole scaffold tolerates diverse substituents.
  • Carboxamide Variations : Replacing the 5-methylisoxazole group with a benzo[d][1,3]dioxol-5-yl cyclopropane (compound 73) increases steric bulk, which could affect target engagement or metabolic stability .

Key Observations :

  • Coupling Efficiency : HATU-mediated amidation (compound 73) achieves moderate yields (23%), whereas crystallization-driven protocols (e.g., ) achieve >95% purity, highlighting the impact of purification strategies .

Spectroscopic and Analytical Data

Structural confirmation for analogs relies heavily on NMR and HRMS, as demonstrated in –7:

Table 3: Spectroscopic Signatures
Compound ¹H-NMR δ (ppm) Key Peaks ¹³C-NMR δ (ppm) Key Peaks HRMS (m/z)
Compound 73 7.85 (biphenyl H), 6.95 (dioxole H) 165.2 (C=O), 148.7 (cyclopropane C) 591.1412 (calc. 591.1412)
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid 2.45 (CH₃), 6.80 (thiophene H) 162.1 (C=O), 120.5 (isoxazole C) N/A

Key Observations :

  • Biphenyl Signals : Aromatic protons in the biphenyl moiety consistently appear at δ 7.6–8.0 ppm across analogs .
  • Carboxamide Confirmation : The C=O stretch in IR spectra (e.g., 1663–1682 cm⁻¹ in ) and HRMS data (e.g., m/z 591.1412 for compound 73) validate structural integrity .

Biological Activity

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and an isoxazole moiety, which are known for their diverse pharmacological properties. The biphenyl group contributes to its lipophilicity, potentially enhancing its membrane permeability.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of new isoxazole-based compounds that demonstrated strong antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 1S. aureus8 µg/mL
Compound 2E. coli16 µg/mL
This compoundS. aureusTBD

The specific MIC for this compound has yet to be determined in published studies, but its structural analogs suggest a promising profile.

Anticancer Activity

In addition to its antimicrobial effects, compounds containing isoxazole and thiazole rings have been investigated for anticancer properties. Reports indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer activity of several isoxazole derivatives, including those similar to this compound. The results showed:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 12 µM
    • HeLa: 15 µM

These findings indicate that the compound may exhibit significant cytotoxicity against cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For instance:

  • Biphenyl Substitution : Enhances lipophilicity and potential receptor interactions.
  • Thiazole Ring Modifications : Altering substituents on the thiazole can significantly impact antimicrobial efficacy.
  • Isoxazole Variations : Different substituents on the isoxazole ring have been shown to modulate anticancer activity effectively .

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